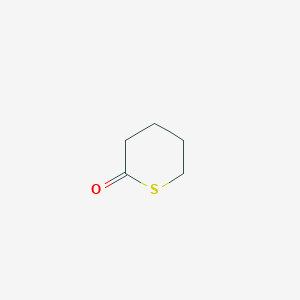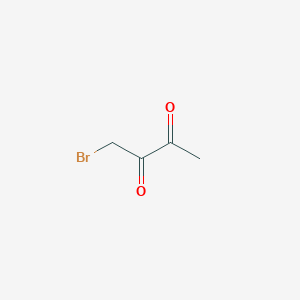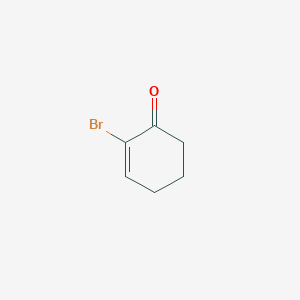
2-Bromocyclohex-2-en-1-one
Overview
Description
2-Bromocyclohex-2-en-1-one is a useful research compound. Its molecular formula is C6H7BrO and its molecular weight is 175.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Cyclization
2-Bromocyclohex-1-enecarboxylic acids, related to 2-Bromocyclohex-2-en-1-one, are used in palladium-catalyzed cyclization with arylhydrazines, yielding 2-anilinohydroisoindoline-1,3-diones. This process involves carbon monoxide pressure and serves in synthesizing specific organic compounds (Yoon & Cho, 2015).
Synthesis of Substituted Resorcinol Monomethyl Ethers
2-Bromo-3-methoxycyclohex-2-en-1-ones, a derivative, are alkylated and then treated with DBU in PhMe for smooth aromatization. This process is crucial for producing resorcinol monomethyl ethers with a defined substitution pattern (Shao & Clive, 2015).
Microwave-Assisted Cyclization
Aryl 2-bromocyclohex-1-enecarboxylates undergo cyclization under microwave irradiation, resulting in 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This efficient method demonstrates the versatility of this compound derivatives in synthesizing complex organic structures (Dao, Ho, Lim, & Cho, 2018).
Cascade Cross Coupling/Cyclizations
Compounds related to this compound are involved in palladium-catalyzed cascade cross-coupling and cyclizations, leading to the formation of indene analogues and spirocyclopropanated tricycles. This research shows the potential for creating complex organic molecules (Demircan, 2014).
Bromination of Cyclopentenones
2,3-Diarylcyclopent-2-en-1-ones, similar to this compound, undergo bromination, highlighting their role in organic synthesis and preparation of valuable substances. The bromination method varies with solvent and reagent, indicating the chemical's adaptability (Shirinian et al., 2012).
Mechanism of Action
Target of Action
2-Bromocyclohex-2-en-1-one is a reactive compound that belongs to the group of organometallic compounds It is known to react with hydrocarbons and alcohols .
Mode of Action
The compound interacts with its targets (hydrocarbons and alcohols) to form esters or ethers . This reaction is likely facilitated by the electrophilic bromine atom on the cyclohexenone ring, which can participate in nucleophilic substitution reactions .
Biochemical Pathways
Its ability to form esters and ethers suggests that it may influence pathways involving these types of compounds .
Pharmacokinetics
Its molecular weight of 17502 g/mol and its physical form as a liquid may influence its bioavailability.
Result of Action
Given its reactivity, it may induce changes in the molecular structure of its targets, potentially altering their function .
Biochemical Analysis
Biochemical Properties
2-Bromocyclohex-2-en-1-one plays a significant role in biochemical reactions, particularly in the synthesis of esters and ethers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with polyphosphoric acid, forming esters or ethers when combined with hydrocarbons and alcohols . These interactions are crucial in biochemical pathways where esterification and etherification are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic activities
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form covalent bonds with specific amino acid residues in enzymes leads to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidation, reduction, and hydrolysis reactions, which are essential for its metabolism and excretion . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes.
Properties
IUPAC Name |
2-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHSQQWQIIFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450017 | |
| Record name | 2-bromocyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-61-6 | |
| Record name | 2-bromocyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 2-bromocyclohex-2-en-1-one, and how does its structure contribute to its reactivity?
A: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted aromatic compounds like phenols [, ]. Its reactivity stems from the presence of:
Q2: Can you provide an example of how this compound has been used to synthesize a specific compound?
A: Researchers utilized this compound in the synthesis of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, a compound relevant to materials chemistry []. They achieved this by:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


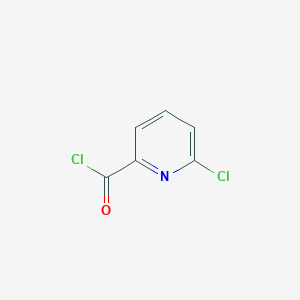
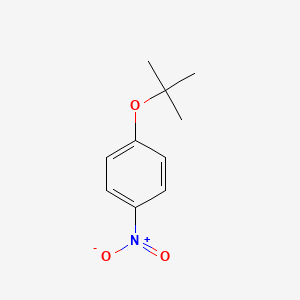

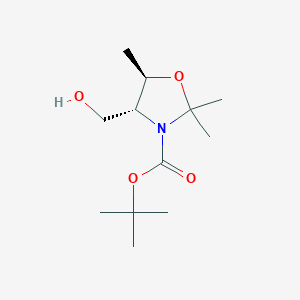

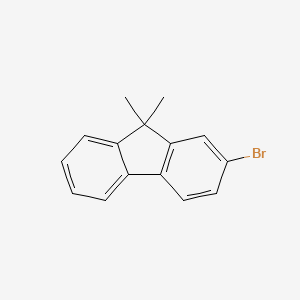
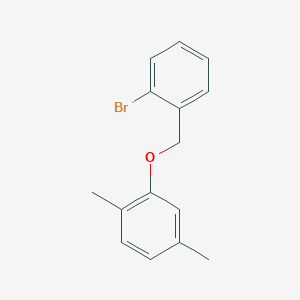

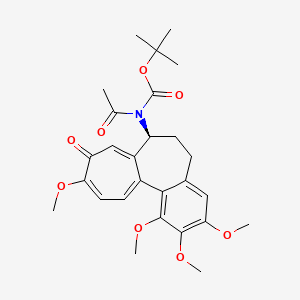
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
